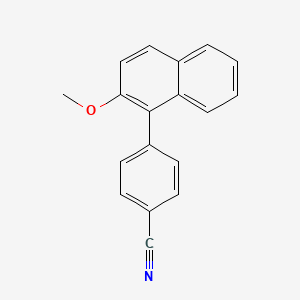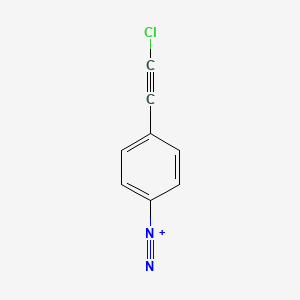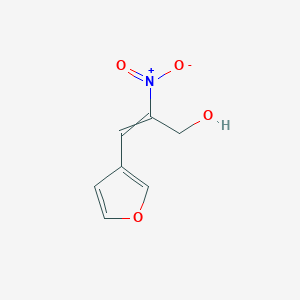
Pyrrolidine, 1-ethyl-2-(tributylstannyl)-, (2S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrrolidine, 1-ethyl-2-(tributylstannyl)-, (2S)-: is a chemical compound that belongs to the class of organotin compounds. Organotin compounds are characterized by the presence of tin atoms bonded to carbon atoms. This particular compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, substituted with an ethyl group and a tributylstannyl group. The (2S) designation indicates the stereochemistry of the molecule, specifying that the configuration around the second carbon atom is in the S (sinister, left) form.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Pyrrolidine, 1-ethyl-2-(tributylstannyl)-, (2S)- typically involves the reaction of a pyrrolidine derivative with a tributylstannyl reagent. One common method is the nucleophilic substitution reaction where a halogenated pyrrolidine reacts with tributyltin hydride in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as distillation or chromatography are employed to isolate the desired product from by-products and unreacted starting materials.
Analyse Chemischer Reaktionen
Types of Reactions: Pyrrolidine, 1-ethyl-2-(tributylstannyl)-, (2S)- can undergo various chemical reactions, including:
Oxidation: The tributylstannyl group can be oxidized to form tin oxides.
Reduction: The compound can be reduced to remove the tributylstannyl group, yielding the corresponding pyrrolidine derivative.
Substitution: The tributylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or ozone can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, amines, or thiols can be used in substitution reactions.
Major Products:
Oxidation: Tin oxides and the corresponding oxidized pyrrolidine derivative.
Reduction: The corresponding pyrrolidine derivative without the tributylstannyl group.
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Pyrrolidine, 1-ethyl-2-(tributylstannyl)-, (2S)- is used as a building block in organic synthesis
Biology and Medicine: In medicinal chemistry, this compound is used to develop bioactive molecules with potential therapeutic applications. The pyrrolidine ring is a common scaffold in drug design due to its ability to interact with biological targets.
Industry: In the industrial sector, Pyrrolidine, 1-ethyl-2-(tributylstannyl)-, (2S)- is used in the production of polymers and materials with specific properties. Its organotin component can impart stability and resistance to degradation.
Wirkmechanismus
The mechanism of action of Pyrrolidine, 1-ethyl-2-(tributylstannyl)-, (2S)- depends on its application. In organic synthesis, it acts as a nucleophile or electrophile in various reactions. In biological systems, the pyrrolidine ring can interact with enzymes and receptors, modulating their activity. The tributylstannyl group can also influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy.
Vergleich Mit ähnlichen Verbindungen
Pyrrolidine: The parent compound without any substituents.
1-Ethylpyrrolidine: A simpler derivative with only an ethyl group.
2-(Tributylstannyl)pyrrolidine: A derivative with only the tributylstannyl group.
Uniqueness: Pyrrolidine, 1-ethyl-2-(tributylstannyl)-, (2S)- is unique due to the combination of the ethyl and tributylstannyl groups, which confer specific chemical and physical properties. The stereochemistry (2S) also plays a crucial role in its reactivity and interaction with biological targets.
Eigenschaften
CAS-Nummer |
833698-63-8 |
|---|---|
Molekularformel |
C18H39NSn |
Molekulargewicht |
388.2 g/mol |
IUPAC-Name |
tributyl-[(2S)-1-ethylpyrrolidin-2-yl]stannane |
InChI |
InChI=1S/C6H12N.3C4H9.Sn/c1-2-7-5-3-4-6-7;3*1-3-4-2;/h5H,2-4,6H2,1H3;3*1,3-4H2,2H3; |
InChI-Schlüssel |
IUVIPOGTYLZURA-UHFFFAOYSA-N |
Isomerische SMILES |
CCCC[Sn](CCCC)(CCCC)[C@H]1CCCN1CC |
Kanonische SMILES |
CCCC[Sn](CCCC)(CCCC)C1CCCN1CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(Morpholin-4-yl)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14191149.png)
![2-[(2,2,2-Trifluoroethyl)sulfanyl]benzamide](/img/structure/B14191157.png)






![4-(Methanesulfonyl)-2-methyl-5-[4-(trifluoromethyl)phenyl]pyrimidine](/img/structure/B14191206.png)

![Silane, [(3-butyl-5-iodo-2-thienyl)ethynyl]trimethyl-](/img/structure/B14191212.png)



